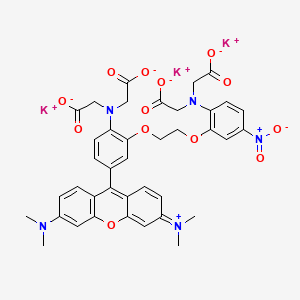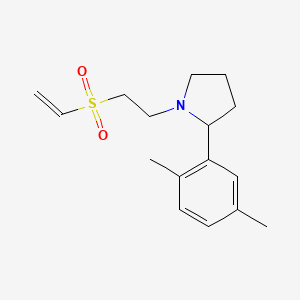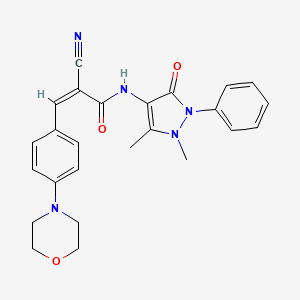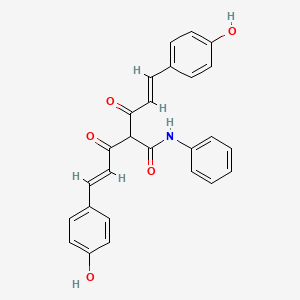
2,2'-((2-(2-(2-(bis(carboxylatomethyl)amino)-5-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)phenoxy)ethoxy)-4-nitrophenyl)azanediyl)diacetate
Vue d'ensemble
Description
Rhod-5N (sel de potassium) est une sonde fluorescente du calcium à faible affinité. Elle est particulièrement utile pour l'étude des compartiments à haute concentration de calcium, comme le réticulum endoplasmique, où les colorants à haute affinité peuvent être insensibles aux fluctuations luminales . Rhod-5N est essentiellement non fluorescente en l'absence de cations divalents et présente une forte augmentation de la fluorescence sans déplacement spectral lors de la liaison du calcium .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Rhod-5N est synthétisé par une série de réactions chimiques impliquant le couplage de dérivés de la rhodamine avec des groupes fonctionnels spécifiques pour améliorer ses propriétés de liaison au calcium. La préparation implique l'utilisation de divers réactifs et solvants dans des conditions contrôlées pour assurer la pureté et l'efficacité du produit final .
Méthodes de production industrielle : Dans les milieux industriels, Rhod-5N est produit en vrac à l'aide de procédés de synthèse automatisés. Ces procédés impliquent un contrôle précis des paramètres de réaction tels que la température, le pH et la composition du solvant pour obtenir des rendements élevés et une qualité constante .
Analyse Des Réactions Chimiques
Types de réactions : Rhod-5N subit principalement des réactions de complexation avec les cations divalents, en particulier le calcium. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution dans des conditions normales .
Réactifs et conditions courants : Le principal réactif pour les réactions de Rhod-5N est les ions calcium. La liaison du calcium à Rhod-5N se produit dans des tampons aqueux, souvent en présence d'autres ions tels que le magnésium .
Principaux produits formés : Le principal produit formé par la réaction de Rhod-5N avec le calcium est un complexe fluorescent qui peut être détecté par microscopie ou spectroscopie de fluorescence .
4. Applications de la recherche scientifique
Rhod-5N est largement utilisé dans divers domaines de la recherche scientifique :
5. Mécanisme d'action
Rhod-5N exerce ses effets en se liant aux ions calcium, ce qui entraîne une augmentation significative de l'intensité de la fluorescence. Cette liaison se produit sans déplacement spectral, ce qui en fait un indicateur fiable pour la détection du calcium . La cible moléculaire de Rhod-5N est l'ion calcium, et la voie impliquée est la voie de signalisation du calcium .
Composés similaires :
- Rhod-2
- Rhod-FF
- Fluo-3
- Fluo-4
Comparaison : Rhod-5N a une affinité de liaison au calcium plus faible que Rhod-2 et Rhod-FF, ce qui la rend plus adaptée à la détection de concentrations élevées de calcium . Contrairement à Fluo-3 et Fluo-4, qui sont fluorescents verts, Rhod-5N émet dans le rouge, ce qui réduit les interférences dues à l'autofluorescence dans les échantillons biologiques .
Applications De Recherche Scientifique
Rhod-5N is widely used in various scientific research fields:
Mécanisme D'action
Rhod-5N exerts its effects by binding to calcium ions, resulting in a significant increase in fluorescence intensity. This binding occurs without a spectral shift, making it a reliable indicator for calcium detection . The molecular target of Rhod-5N is the calcium ion, and the pathway involved is the calcium signaling pathway .
Comparaison Avec Des Composés Similaires
- Rhod-2
- Rhod-FF
- Fluo-3
- Fluo-4
Comparison: Rhod-5N has a lower binding affinity for calcium compared to Rhod-2 and Rhod-FF, making it more suitable for detecting high concentrations of calcium . Unlike Fluo-3 and Fluo-4, which are green-fluorescent, Rhod-5N emits in the red region, reducing interference from autofluorescence in biological samples .
Propriétés
IUPAC Name |
tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-nitrophenoxy]ethoxy]-N-(carboxylatomethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39N5O13.3K/c1-40(2)24-6-9-27-31(16-24)57-32-17-25(41(3)4)7-10-28(32)39(27)23-5-11-29(42(19-35(45)46)20-36(47)48)33(15-23)55-13-14-56-34-18-26(44(53)54)8-12-30(34)43(21-37(49)50)22-38(51)52;;;/h5-12,15-18H,13-14,19-22H2,1-4H3,(H3-,45,46,47,48,49,50,51,52);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZGTFWLMRDWKD-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)[O-])CC(=O)[O-])OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H36K3N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2376826.png)
![5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide](/img/structure/B2376827.png)



![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate](/img/structure/B2376833.png)



![1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2376837.png)
![2,4-dichloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2376840.png)
